

The Discovery and Development of CFI-400945: A PLK4-Targeted Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.[3] Dysregulation of PLK4 is frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis.[3][4] This aberrant expression in tumor cells, coupled with its essential role in cell division, has positioned PLK4 as a promising therapeutic target in oncology.[4][5] CFI-400945 was developed to selectively target PLK4, thereby inducing mitotic defects and promoting cell death in cancer cells.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CFI-400945.

Discovery and Selectivity

CFI-400945 was identified through a drug discovery program aimed at identifying potent and selective inhibitors of PLK4.[6] It is an indolinone-derived, ATP-competitive kinase inhibitor.[5] The compound demonstrates high affinity for PLK4 with a reported IC50 of 2.8 nM and a Ki of 0.26 nM.[1][7] Notably, CFI-400945 exhibits significant selectivity for PLK4 over other members of the Polo-like kinase family, with IC50 values greater than 50 µM for PLK1, PLK2, and PLK3. [1][8] While highly selective for PLK4, CFI-400945 has shown some off-target activity against



other kinases, including Aurora B (AURKB), TRKA, TRKB, and Tie2/TEK, although at higher concentrations.[1][2]

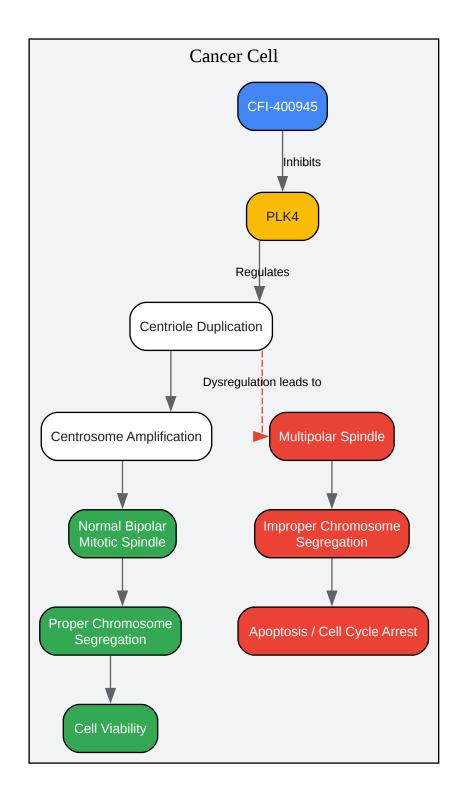
Table 1: Kinase Inhibition Profile of CFI-400945

Kinase	IC50 (nM)	Ki (nM)
PLK4	2.8[1][7]	0.26[1]
AURKB	98[1]	-
TRKA	6[1]	-
TRKB	9[1]	-
Tie2/TEK	22[1]	-
PLK1	>50,000[1]	-
PLK2	>50,000[1]	-
PLK3	>50,000[1]	-

Mechanism of Action

CFI-400945 exerts its anticancer effects by inhibiting the kinase activity of PLK4, which is essential for centriole duplication.[6] This inhibition leads to a cascade of cellular events culminating in mitotic catastrophe and cell death. The primary mechanism involves the disruption of normal centrosome duplication, leading to the formation of multipolar spindles during mitosis.[1][6] This aberrant mitosis results in improper chromosome segregation, aneuploidy, and ultimately, apoptosis or cell cycle arrest.[1][2] Interestingly, the effects of CFI-400945 on centriole number are dose-dependent. At high concentrations, it completely inhibits PLK4 activity, leading to a failure of centriole duplication.[9] Conversely, at lower concentrations, it can lead to centriole overduplication, also resulting in mitotic errors.[9] The inhibition of AURKB by CFI-400945 may also contribute to its mechanism of action, as AURKB is involved in cytokinesis, and its inhibition can lead to polyploidy.[2][9]





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Figure 1: Simplified signaling pathway of CFI-400945 action.

Preclinical In Vitro and In Vivo Activity



CFI-400945 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and significant anti-tumor efficacy in various preclinical xenograft models.

In Vitro Activity

The growth-inhibitory effects of CFI-400945 have been evaluated in numerous cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values highlight its potency, particularly in breast and colon cancer cell lines.

Table 2: In Vitro Growth Inhibition (GI50) of CFI-400945

in Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)
HCT116	Colon Cancer	4[1]
HCC1954	Breast Cancer	5[1]
A549	Lung Cancer	5[1]
MDA-MB-468	Breast Cancer	14-165[8]
MCF-7	Breast Cancer	14-165[8]
MDA-MB-231	Breast Cancer	14-165[8]
SKBr-3	Breast Cancer	14-165[8]
Cal-51	Breast Cancer	14-165[8]
BT-20	Breast Cancer	14-165[8]

In Vivo Activity

Oral administration of CFI-400945 has been shown to be well-tolerated and effective in inhibiting tumor growth in mouse xenograft models. A notable finding from preclinical studies is the increased sensitivity of PTEN-deficient tumors to CFI-400945, suggesting that PTEN status could be a potential biomarker for patient selection.[2][6]

Table 3: In Vivo Efficacy of CFI-400945 in Xenograft Models



Cancer Type	Xenograft Model	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Acute Myeloid Leukemia	MV4-11	7.5 mg/kg, PO, QD	100%	[10]
Acute Myeloid Leukemia	MV4-11	13.5 mg/kg, PO, 2 days on/5 days off	100%	[10]
Pancreatic Cancer	OCIP28	21 days	Significant reduction	[4]
Pancreatic Cancer	OCIP51	21 days	Significant reduction	[4]
Pancreatic Cancer	OCIP110	21 days	Significant reduction	[4]
Atypical Teratoid Rhabdoid Tumor	BT-12	7.5 mg/kg, PO, 20 days	Significant inhibition	[11]

Clinical Development

CFI-400945 has advanced into clinical trials for various solid and hematological malignancies. Phase 1 studies have established its safety profile and determined the recommended Phase 2 dose (RP2D).

Phase 1 Trial in Advanced Solid Tumors (NCT01954316)

A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of CFI-400945 in patients with advanced solid tumors.[5][12]

Table 4: Summary of Phase 1 Trial in Advanced Solid Tumors



Parameter	Finding	Reference
Patient Population	Advanced solid tumors	[5][12]
Dose Escalation	3 to 96 mg/day	[5][12]
Recommended Phase 2 Dose (RP2D)	64 mg/day	[5][12]
Dose-Limiting Toxicities (DLTs)	Neutropenia at ≥ 64 mg	[5][12]
Common Adverse Events	Fatigue, diarrhea, nausea, decreased appetite	[13]
Pharmacokinetics	Half-life of ~9 hours, Cmax at 2-4 hours post-dosing	[5][12]
Efficacy	1 Partial Response (PR), 2 Stable Disease (SD) ≥ 6 months	[5][12]

Phase 1 Trial in Relapsed/Refractory AML and Higher-Risk MDS (NCT03187288)

A Phase 1 study also investigated CFI-400945 in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS).[14][15]

Table 5: Summary of Phase 1 Trial in AML and MDS



Parameter	Finding	Reference
Patient Population	Relapsed/refractory AML and MDS	[14][15]
Dose Escalation	64 mg/day to 128 mg/day	[14][15]
Efficacy in AML	3 out of 9 evaluable patients achieved Complete Remission (CR)	[14][15]
Efficacy in TP53-mutated AML	2 out of 4 patients achieved CR	[14][15]
Dose-Limiting Toxicity	Enteritis/colitis	[15]

Experimental Protocols Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound like CFI-400945.



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Figure 2: Workflow for a typical kinase inhibition assay.

- Reagent Preparation:
 - Prepare serial dilutions of CFI-400945 in an appropriate solvent (e.g., DMSO).



- Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
- Prepare solutions of recombinant human PLK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

Assay Procedure:

- In a microplate, add the PLK4 enzyme, the substrate, and the CFI-400945 dilutions.
- Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP.
- Allow the reaction to proceed for a set time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).

Signal Detection:

 Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).

Data Analysis:

- Calculate the percentage of kinase inhibition for each CFI-400945 concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes the SRB assay, a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1]

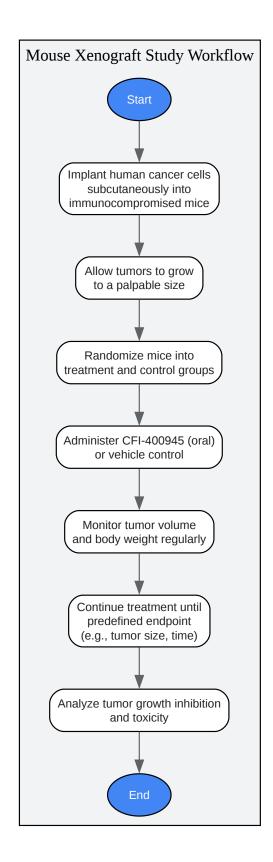


- · Cell Seeding:
 - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
- · Compound Treatment:
 - Treat the cells with serial dilutions of CFI-400945 and incubate for a specified period (e.g., 5 days).[1]
- · Cell Fixation:
 - Gently remove the culture medium and fix the cells by adding cold 10% (w/v)
 trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1]
- Staining:
 - Wash the plates with water and air dry.
 - Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
- · Wash and Solubilization:
 - Wash the plates with 1% acetic acid to remove unbound dye and air dry.
 - Solubilize the protein-bound dye by adding 10 mM Tris base solution.[1]
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.[1]
- Data Analysis:
 - Calculate the percentage of growth inhibition relative to untreated control cells to determine the GI50 value.

Mouse Xenograft Study (Generic Protocol)



This protocol provides a general outline for evaluating the in vivo antitumor efficacy of CFI-400945 in a mouse xenograft model.





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Figure 3: General workflow for a mouse xenograft study.

- Cell Implantation:
 - Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
- Tumor Establishment:
 - Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
- Randomization and Treatment:
 - Randomize the mice into treatment and control groups.
 - Administer CFI-400945 orally at the desired dose and schedule. The control group receives the vehicle.
- Monitoring:
 - Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint.
 - Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
 - Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion



CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer types, with a particularly promising response in PTEN-deficient models. Early-phase clinical trials have established a manageable safety profile and have shown encouraging signs of efficacy in both solid tumors and hematological malignancies, especially in poor-prognosis AML. The ongoing and future clinical investigations will further delineate the therapeutic potential of CFI-400945 as a monotherapy and in combination with other anticancer agents, potentially offering a new targeted treatment option for patients with various cancers.

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